ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate is a complex organic compound with a variety of functional groups, including an ester, an imine, a carbamate, and a halogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate typically involves multiple steps:
Formation of the imine: This can be achieved by reacting an aldehyde with a primary amine in the presence of a suitable catalyst.
Introduction of the benzyloxy group: This step involves the protection of the imine with a benzyloxy group, which can be done using benzyl alcohol and an acid catalyst.
Formation of the ester: The ester group can be introduced by reacting the intermediate with ethyl chloroformate.
Introduction of the tert-butoxycarbonyl (Boc) group: This step involves the protection of the amine group with a Boc group, which can be done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form an oxime or a nitro compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include ammonia (NH3), sodium thiolate (NaSR), and sodium alkoxide (NaOR).
Hydrolysis: Acidic conditions can be achieved using hydrochloric acid (HCl), while basic conditions can be achieved using sodium hydroxide (NaOH).
Major Products
Oxidation: Oxime or nitro compound.
Reduction: Amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block.
Medicine: Could be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The imine group can form covalent bonds with nucleophilic residues in proteins, while the ester and carbamate groups can undergo hydrolysis to release active species.
Comparison with Similar Compounds
Similar Compounds
Ethyl (S,Z)-5-((benzyloxy)imino)-2-amino-6-chlorohexanoate: Lacks the Boc protection on the amine group.
Ethyl (S,Z)-5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-hexanoate: Lacks the chlorine atom.
Ethyl (S,Z)-5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-bromohexanoate: Contains a bromine atom instead of chlorine.
Uniqueness
ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the chlorine atom adds to its versatility in substitution reactions, while the Boc protection ensures selective reactivity of the amine group.
Properties
IUPAC Name |
ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O5/c1-5-26-18(24)17(22-19(25)28-20(2,3)4)12-11-16(13-21)23-27-14-15-9-7-6-8-10-15/h6-10,17H,5,11-14H2,1-4H3,(H,22,25)/b23-16-/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOXYKZUGOXAKA-HEQHKCQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=NOCC1=CC=CC=C1)CCl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC/C(=N/OCC1=CC=CC=C1)/CCl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.